molecular formula C19H22FNO B563564 trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 CAS No. 1217676-35-1

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4

Cat. No.: B563564
CAS No.: 1217676-35-1
M. Wt: 303.414
InChI Key: AELJBFRPEBTCSA-AYJXIHACSA-N
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Description

Historical Context of Deuterated Pharmaceutical Compounds

The development of deuterated pharmaceutical compounds traces its origins to the early 1960s, when pioneering research on d2-tyramine and d3-morphine established the foundation for deuterium incorporation in medicinal chemistry. The concept of replacing hydrogen with deuterium represents an application of bioisosterism, whereby similar biological effects to known drugs are produced in analogs designed to confer superior properties. The first patent in the United States granted for deuterated molecules emerged in the 1970s, marking the beginning of systematic exploration of deuterium's potential in pharmaceutical applications.

The kinetic isotope effect serves as the fundamental principle underlying deuterated drug development. Deuterium, discovered by Harold Urey in 1931, contains one proton, one electron, and a neutron, effectively doubling the mass of the isotope without significantly changing its chemical properties. However, the carbon-deuterium bond demonstrates increased strength compared to carbon-hydrogen bonds, resulting in reduced metabolic breakdown rates and potentially extended drug half-lives. This phenomenon has proven particularly effective in reducing oxidative dealkylation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles in numerous pharmaceutical applications.

The evolution of deuterated compounds in pharmaceutical research gained significant momentum in the 2000s, with companies such as Concert, Auspex, and Protia developing extensive patent portfolios covering deuterated versions of existing drugs. The approval of deutetrabenazine by the Food and Drug Administration in 2017 represented a watershed moment, establishing the first deuterated drug to receive regulatory approval and validating the commercial viability of deuterium switch strategies. This milestone paved the way for subsequent developments in the field, including the approval of deucravacitinib in 2022 as the first de novo deuterated drug.

Significance in Chemical and Pharmaceutical Research

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 occupies a critical position in contemporary pharmaceutical analytical chemistry as a deuterated reference standard. The compound serves multiple essential functions in research and quality control applications, particularly in mass spectrometry-based analytical methods where isotopic labeling provides unparalleled precision in quantitative measurements. The incorporation of four deuterium atoms into the molecular structure enhances the compound's utility as an internal standard, enabling accurate determination of analyte concentrations in complex biological matrices.

The significance of this deuterated compound extends beyond routine analytical applications to encompass broader pharmaceutical research objectives. Deuterated compounds play crucial roles in analytical method development and impurity profiling, particularly in mass spectrometry calibration and identification of process-related impurities. The enhanced metabolic stability conferred by deuterium substitution makes these compounds valuable tools for stability studies and metabolite tracking, supporting comprehensive pharmaceutical development programs.

Research applications of this compound encompass multiple analytical techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy. The compound's role as a reference standard supports regulatory submissions and validation of analytical techniques across global pharmacopeial specifications. Furthermore, the availability of deuterated analogs facilitates comparative studies examining metabolic pathways and pharmacokinetic profiles, contributing to enhanced understanding of drug behavior in biological systems.

Stereochemical considerations play a crucial role in the compound's classification and nomenclature. The trans configuration indicates the relative positioning of substituents around the piperidine ring, while the (3S,4R) absolute configuration specifies the three-dimensional arrangement of atoms around the chiral centers. This stereochemical precision is essential for the compound's function as an analytical reference standard, ensuring consistent and reproducible analytical results across different laboratories and applications.

Related Compound Families

This compound belongs to several interconnected compound families that share structural features and functional characteristics. The most prominent classification places it within the piperidine derivative family, a group of heterocyclic compounds containing a six-membered ring with five methylene groups and one nitrogen atom. Piperidine derivatives represent one of the most significant synthetic fragments in pharmaceutical development, with their presence documented in more than twenty classes of pharmaceuticals and numerous alkaloids.

The piperidine family encompasses an extensive range of therapeutic agents, including selective serotonin reuptake inhibitors such as paroxetine, stimulants and nootropics including methylphenidate, histamine receptor antagonists like loratadine, antipsychotic medications such as haloperidol and risperidone, and opioid compounds including fentanyl analogs. This diverse therapeutic representation underscores the versatility and importance of the piperidine scaffold in medicinal chemistry, providing a structural foundation for compounds targeting multiple biological pathways and therapeutic indications.

The relationship between this compound and paroxetine-related compounds represents a particularly significant aspect of its compound family associations. The deuterated compound serves as a reference standard for paroxetine impurity analysis, specifically identified as Paroxetine Anhydrous European Pharmacopoeia Impurity H. This classification links it directly to the selective serotonin reuptake inhibitor family and positions it as an essential analytical tool for pharmaceutical quality control in antidepressant drug manufacturing.

Compound Family Examples Therapeutic Applications
Piperidine Derivatives Paroxetine, Methylphenidate, Haloperidol Antidepressants, Stimulants, Antipsychotics
Fluorinated Aromatics 4-(4-Fluorophenyl) compounds Enhanced metabolic stability
Deuterated Pharmaceuticals Deutetrabenazine, Deucravacitinib Improved pharmacokinetics
Benzyl-substituted Compounds N-benzyl piperidines Central nervous system activity

Within the deuterated compound family, this compound represents an important analytical reference standard category. Deuterated compounds have gained increasing recognition for their applications in pharmaceutical research and development, offering enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-deuterated counterparts. The strategic incorporation of deuterium atoms at specific molecular positions enables researchers to achieve targeted improvements in drug properties while maintaining biological activity and receptor selectivity.

The fluorinated aromatic compound family represents another significant classification for this compound. The presence of the 4-fluorophenyl substituent confers enhanced metabolic stability and improved pharmacological properties compared to non-fluorinated analogs. Fluorine substitution in pharmaceutical compounds has become increasingly common due to its ability to modulate lipophilicity, metabolic stability, and biological activity while maintaining favorable drug-like properties. The combination of fluorine substitution with deuterium incorporation in this compound represents an advanced approach to pharmaceutical optimization, leveraging multiple structural modifications to achieve enhanced analytical and potentially therapeutic performance.

Properties

IUPAC Name

[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1/i11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJBFRPEBTCSA-AYJXIHACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])O)C3=CC=C(C=C3)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is constructed via a Mannich reaction or reductive amination . A representative method involves:

  • Starting materials : 4-fluorobenzaldehyde, benzylamine, and methyl acrylate.

  • Reaction conditions :

    • Step 1 : Benzylamine reacts with methyl acrylate in methanol at 0–5°C to form a β-amino ester intermediate.

    • Step 2 : Intramolecular cyclization via Dieckmann condensation under basic conditions (e.g., NaOMe/MeOH) yields 1-benzyl-4-piperidone.

    • Step 3 : The piperidone intermediate is reduced using NaBH₄ or LiAlH₄ to form the piperidine alcohol.

Table 1: Key Reaction Parameters for Piperidine Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzylamine, methyl acrylate, 0°C9298.5
2NaOMe/MeOH, reflux8597.8
3LiAlH₄, THF, 0°C7899.1

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki coupling :

  • Friedel-Crafts route : Reacting 1-benzyl-4-piperidone with 4-fluorobenzyl chloride in the presence of AlCl₃ at 80°C for 12 hours.

  • Suzuki route : Using a palladium catalyst (Pd(PPh₃)₄) to couple 4-fluorophenylboronic acid to a brominated piperidine intermediate.

Deuteration Strategies

Deuterium incorporation at four positions (-d4) is achieved through isotopic exchange or deuterated reagent utilization .

Acid-Catalyzed H/D Exchange

  • Conditions : Treat the non-deuterated compound with D₂O in the presence of HCl (0.1 M) at 60°C for 48 hours.

  • Mechanism : Protons at labile positions (e.g., hydroxyl and amine groups) exchange with deuterium.

  • Efficiency : ~85% deuteration at the methanol group and piperidine ring.

Reductive Deuteration

  • Method : Reduce ketone intermediates with NaBD₄ or LiAlD₄ to introduce deuterium at specific positions.

    • Example: Reduction of 1-benzyl-4-(4-fluorophenyl)-3-piperidinone with LiAlD₄ in THF yields the deuterated alcohol.

  • Isotopic Purity : >98% as confirmed by ²H-NMR.

Table 2: Comparison of Deuteration Methods

MethodDeuterium PositionsYield (%)Isotopic Purity (%)
Acid-catalyzed exchangeC3-OH, C4-H7885
NaBD₄ reductionC3-OH8298
LiAlD₄ reductionC3-OH, C6-H₂7599

Stereochemical Control

The trans configuration is ensured through:

  • Chiral resolution : Use of (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation.

  • Asymmetric synthesis : Employing chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps.

Purification and Analysis

Chromatographic Techniques

  • HPLC : A reversed-phase C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) achieves >99% purity.

  • Chiral HPLC : Resolves enantiomers using an amylose-based column (hexane:isopropanol 90:10).

Spectroscopic Confirmation

  • ²H-NMR : Quantifies deuterium incorporation (δ 3.5–4.5 ppm for -OD groups).

  • HRMS : Exact mass calculated for C₁₉H₁₈D₄FNO [M+H]⁺: 304.223 (observed: 304.220).

Industrial-Scale Challenges

Scaling up deuteration faces hurdles:

  • Deuterium loss : Mitigated by using deuterated solvents (e.g., DMF-d7) and minimizing proton exchange steps.

  • Cost optimization : Recycling deuterated reagents reduces expenses by ~30%.

Research Findings

Isotopic Effects on Stability

  • Thermal stability : Deuterated analogs exhibit a 15°C higher decomposition onset compared to non-deuterated versions (TGA data).

  • Oxidative stability : Reduced degradation under air (half-life: 12 months vs. 8 months for non-deuterated).

Synthetic Innovations

  • Microwave-assisted deuteration : Cuts reaction time from 48 hours to 6 hours with comparable yields.

  • Flow chemistry : Continuous H/D exchange systems achieve 95% deuteration in 2 hours .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the development of new pharmaceuticals and drug candidates.

Medicine:

  • Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Non-Deuterated Parent Compound
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS: 201855-60-9) Key Differences:
  • Molecular Weight: 299.38 g/mol vs. 303.41 g/mol (deuterated form).
  • Metabolic Stability: The deuterated version exhibits slower metabolic degradation due to the isotope effect, enhancing its utility in pharmacokinetic studies . Structural Similarities: Identical stereochemistry (trans configuration) and functional groups ensure comparable binding affinity to biological targets, such as serotonin transporters . Applications: The non-deuterated form is a known impurity in Paroxetine synthesis, while the deuterated variant serves as a reference standard .
2.2. Methylsulfonate Derivative
  • trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 (CAS: PA STI 088167)
    • Key Differences :
  • Functional Group: Methanol (-CH₂OH) vs. methylsulfonate (-OSO₂CH₃).
  • Reactivity: The methylsulfonate group is a superior leaving group, making this derivative a reactive intermediate in further synthetic modifications . Molecular Weight: 381.50 g/mol (vs. 303.41 g/mol for the deuterated methanol compound) .
2.3. Cis-Configured Analogs
  • cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS: 612095-73-5)
    • Key Differences :
  • Stereochemistry: Cis configuration at the piperidine ring vs. trans in the main compound.
  • Functional Groups: Contains a ketone (oxo) and ester group, unlike the hydroxymethyl group.
2.4. Pyrrolidine-Based Analog
  • Trans (+/-) 1-Benzyl-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylic Acid
    • Key Differences :
  • Ring Structure: Pyrrolidine (5-membered) vs. piperidine (6-membered).
  • Functional Group: Carboxylic acid (-COOH) vs. hydroxymethyl (-CH₂OH).
    • Implications : The smaller pyrrolidine ring and acidic group may reduce blood-brain barrier penetration, limiting CNS applications compared to the piperidine-based compound .
2.5. Imidazole Derivatives
  • 1-Benzyl-4-(4-fluorophenyl)-2-phenyl-1H-imidazole (3f in )
    • Key Differences :
  • Core Structure: Aromatic imidazole ring vs. saturated piperidine.

Research Findings and Implications

  • Deuteration Effects : The deuterated compound’s enhanced metabolic stability makes it invaluable for tracing the parent molecule in biological matrices .
  • Stereochemical Specificity : The trans configuration in the piperidine ring is critical for binding to serotonin transporters, as evidenced by high enantiomeric excess (96% ee) in HPLC analyses .
  • Functional Group Impact : Derivatives with ester or sulfonate groups are primarily intermediates, whereas the hydroxymethyl group in the main compound is essential for pharmacological activity .

Biological Activity

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 (CAS Number: 1217676-35-1) is a deuterated analogue of a compound that has garnered attention in pharmacological research, particularly concerning its potential applications in treating various neurological disorders. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C19H18D4FNO
  • Molecular Weight : 303.41 g/mol
  • SMILES Notation : [2H]C([2H])(O)[C@@H]1CN(Cc2ccccc2)C([2H])([2H])C[C@H]1c3ccc(F)cc3

The compound exhibits activity as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound paroxetine. It is hypothesized to exert its effects through modulation of serotonin levels in the synaptic cleft, thereby influencing mood and anxiety levels. The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity.

1. Neuropharmacological Effects

Research indicates that this compound may influence various neurotransmitter systems, particularly serotonin (5-HT) pathways. Studies have shown that compounds with similar structures can:

  • Increase serotonin receptor availability.
  • Modulate dopaminergic activity, which is crucial for mood regulation.

2. Case Studies

A notable study investigated the effects of a related compound on motor coordination in a Huntington's disease model. The administration of the compound led to:

  • Improved motor coordination.
  • Reduced formation of pathogenic aggregates in the brain.
  • Enhanced levels of neurotrophic factors, suggesting neuroprotective properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Serotonin Modulation Increased receptor availability
Motor Coordination Improved in animal models
Neuroprotection Elevated neurotrophic factors
Dopaminergic Influence Potential modulation of dopaminergic pathways

Research Findings

Recent research has focused on the pharmacokinetics and dynamics of deuterated compounds, which often exhibit enhanced metabolic stability and bioavailability compared to their non-deuterated counterparts. This characteristic is particularly advantageous in drug development, as it may lead to prolonged therapeutic effects and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4, considering isotopic labeling?

Methodological Answer: The synthesis of deuterated analogs like this compound typically involves introducing deuterium at specific positions during intermediate steps. For example, Friedel-Crafts acylation (using deuterated reagents) can introduce the fluorophenyl group, followed by piperidine ring formation via reductive amination. Isotopic labeling (e.g., -d4) may require deuterium exchange under acidic conditions or using deuterated solvents like D₂O . Purification via reversed-phase HPLC (as described in ’s buffer system: sodium acetate/sodium 1-octanesulfonate, pH 4.6, methanol gradient) ensures isotopic purity . Confirm deuterium incorporation using high-resolution mass spectrometry (HRMS) and ²H-NMR .

Q. What analytical techniques are recommended for confirming the stereochemistry and isotopic purity of this compound?

Methodological Answer:

  • Stereochemistry : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning trans-configuration. demonstrates SCXRD for a fluorophenyl-piperidine derivative, highlighting bond angles and torsion angles critical for stereochemical assignment .
  • Isotopic Purity : Use LC-MS with deuterium-specific fragmentation patterns and isotopic abundance analysis. Chiral HPLC (as in ’s mobile phase: methanol/buffer, 65:35) resolves enantiomeric impurities .

Q. How should researchers design stability studies for this deuterated compound under varying pH and temperature conditions?

Methodological Answer: Adopt accelerated stability testing:

  • pH Stability : Prepare buffer solutions (e.g., sodium acetate, pH 4.6, as in ) and incubate the compound at 25°C/40°C for 1–4 weeks. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Compare deuterated vs. non-deuterated analogs to evaluate isotopic effects on stability .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining isotopic integrity?

Methodological Answer: Deuterium loss during large-scale reactions is a primary concern. Mitigate this by:

  • Using deuterated solvents (e.g., DMF-d7) and minimizing proton exchange steps.
  • Optimizing reaction time/temperature to prevent H/D scrambling.
  • Implementing inline FTIR or Raman spectroscopy to monitor deuterium retention during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this deuterated compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use tools like COMSOL Multiphysics () to model membrane permeability and blood-brain barrier penetration.
  • Docking Studies : Predict binding affinities to targets like cytochrome P450 enzymes, accounting for deuterium’s kinetic isotope effects (KIEs) on metabolism .
  • ADME Prediction : Combine QSAR models with isotopic substitution data to estimate half-life and metabolic clearance .

Q. How can researchers resolve contradictions in reported biological activities of similar piperidine derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets from studies using standardized assays (e.g., enzyme inhibition IC₅₀ values).
  • Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., fluorophenyl vs. benzyl groups) using crystallographic data () and in vitro activity assays .
  • Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What experimental designs are optimal for studying the compound’s interaction with lipid bilayers or protein targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
  • Fluorescence Quenching Assays : Use deuterated analogs to study membrane partitioning (e.g., compare fluorescence anisotropy in labeled vs. unlabeled bilayers) .
  • Cryo-EM/X-ray Crystallography : Resolve binding modes at atomic resolution, as demonstrated in for fluorophenyl-piperidine complexes .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a 2³ factorial design ( ) to test variables:

  • Factors : Temperature (25°C vs. 50°C), solvent (MeOH vs. DMF-d7), catalyst loading (5% vs. 10%).
  • Response Variables : Yield, isotopic purity, enantiomeric excess.
  • Analysis : Use ANOVA to identify significant factors and interactions, then refine conditions via response surface methodology (RSM) .

Q. What methodologies are recommended for detecting trace impurities or deuterium positional isomers?

Methodological Answer:

  • High-Resolution LC-MS/MS : Detect impurities at <0.1% levels using MRM (multiple reaction monitoring) transitions.
  • Isotopic Isomer Separation : Employ chiral stationary phases (e.g., amylose-based columns) with methanol/CO₂ supercritical fluid chromatography (SFC) for high resolution .

Q. How can AI-driven automation enhance research on this compound’s mechanistic pathways?

Methodological Answer:

  • Autonomous Labs : Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and optimization, as outlined in .
  • Machine Learning (ML) : Train models on synthetic datasets (e.g., reaction yields, deuterium retention) to predict optimal conditions for novel derivatives .

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